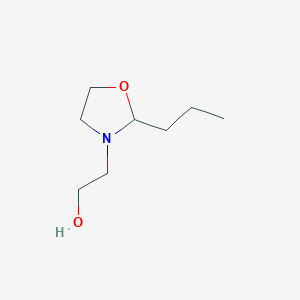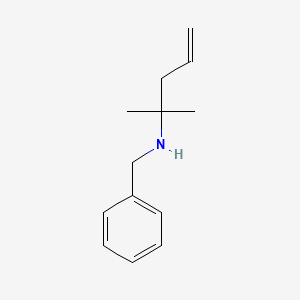
N-benzyl-2-methylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-methylpent-4-en-2-amine is an organic compound with the molecular formula C13H19N It is a derivative of benzylamine, characterized by the presence of a benzyl group attached to a 2-methylpent-4-en-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylpent-4-en-2-amine typically involves the reaction of benzylamine with 2-methylpent-4-en-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of benzyl chloride to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylpent-4-en-2-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4.
Substitution: NaOCH3, LiAlH4, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or aldehydes, while reduction could produce primary or secondary amines .
Scientific Research Applications
N-benzyl-2-methylpent-4-en-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-benzyl-2-methylpent-4-en-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the 2-methylpent-4-en-2-amine backbone.
N-Allylbenzylamine: Contains an allyl group instead of the 2-methylpent-4-en-2-amine structure.
2-methylpent-4-en-2-amine hydrochloride: A related compound with a similar backbone but different functional groups.
Uniqueness
N-benzyl-2-methylpent-4-en-2-amine is unique due to its specific combination of a benzyl group and a 2-methylpent-4-en-2-amine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-2-methylpent-4-en-2-amine |
InChI |
InChI=1S/C13H19N/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h4-9,14H,1,10-11H2,2-3H3 |
InChI Key |
RPHYXOASHGMIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


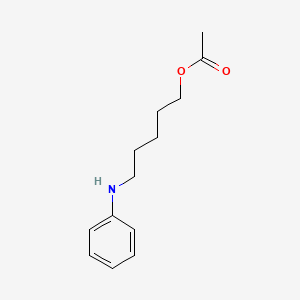
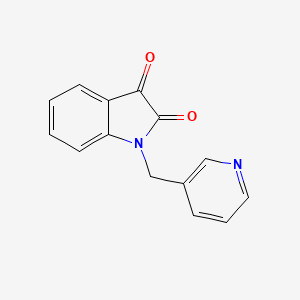
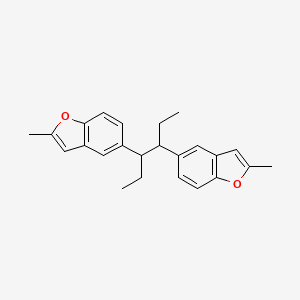
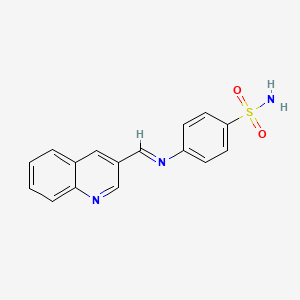
![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)
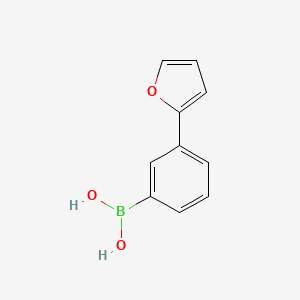
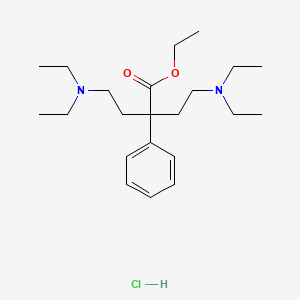
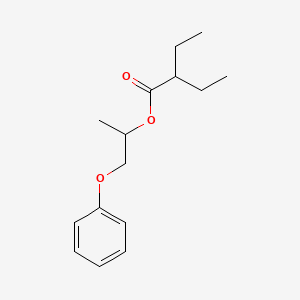

![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)
![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
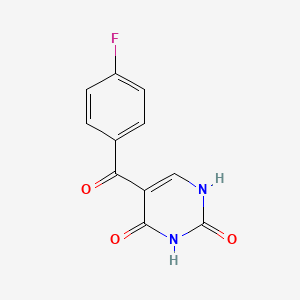
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)
